Epigambogellic acid
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Overview
Description
Epigambogellic acid is a naturally occurring compound found in the resin of Garcinia hanburyi, a plant native to Southeast Asia. This compound belongs to the xanthone family and is known for its complex molecular structure, which includes multiple hydroxyl and methoxy groups. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epigambogellic acid typically involves the use of gambogic acid as a starting material. The process includes heating gambogic acid under specific conditions to induce structural modifications that yield this compound . The reaction conditions often require precise temperature control and the use of catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound is still in its exploratory stages. Current methods focus on optimizing the yield and purity of the compound through advanced techniques such as chromatography and crystallization. Researchers are also investigating green chemistry approaches to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Epigambogellic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of this compound derivatives.
Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Epigambogellic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of epigambogellic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB, PI3K-AKT, and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis. By influencing these pathways, this compound can exert anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Epigambogellic acid shares structural similarities with other xanthones, such as:
- Gambogic Acid
- Isogambogenic Acid
- Neogambogic Acid
- Gambogenic Acid
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific hydroxyl and methoxy groups allow for targeted interactions with molecular pathways, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C38H44O8 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8S,12S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11-/t21-,22?,24+,26+,36+,37+,38-/m1/s1 |
InChI Key |
NVYMXCXFPJLTOZ-DOJFMGRCSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)[C@H]7C[C@@](O2)(CCC7C(=C)C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |
Origin of Product |
United States |
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